![molecular formula C17H25N5O B5559602 3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)
3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that often exhibit significant biological activities, leading to their exploration for various applications in medicinal chemistry and material science. Its complex structure allows for a variety of chemical reactions and modifications, making it a valuable subject for synthesis and property analysis studies.
Synthesis Analysis
The synthesis of pyrazole derivatives, similar to the compound , involves multiple steps including cyclocondensation, substitution, and functional group transformations. For instance, pyrazolopyrimidines and Schiff bases derived from amino-pyrazole carboxamides have been synthesized through reactions with acetylacetone and arylidenemalononitriles, showcasing the versatility of pyrazole chemistry (Hafez et al., 2013).
Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase properties. Novel series of pyrazolopyrimidines showed cytotoxic activities against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Heterocyclic Compound Synthesis
Research into the synthesis of various heterocyclic compounds, including pyrazole and pyrimidine derivatives, highlights the interest in these structures for developing new chemical entities. These efforts often aim at exploring the biological activities or chemical properties of these novel compounds (Kumar & Mashelker, 2007).
Antitumor and Antibacterial Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their in vitro cytotoxic activity against cancer cell lines, demonstrating the potential for these compounds in antitumor applications (Hafez et al., 2013). Similarly, pyrazolopyridine derivatives have been evaluated for their antibacterial activity against a range of bacteria, indicating their usefulness in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-12(2)10-14-11-15(22(4)21-14)17(23)20-9-8-19-16-13(3)6-5-7-18-16/h5-7,11-12H,8-10H2,1-4H3,(H,18,19)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURVOMWPNHFAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCCNC(=O)C2=CC(=NN2C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)
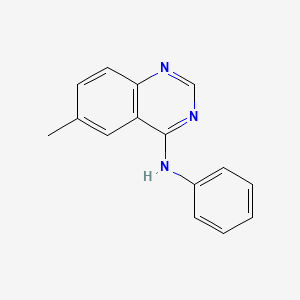
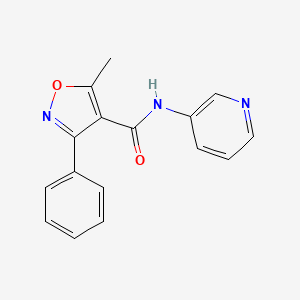
![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)
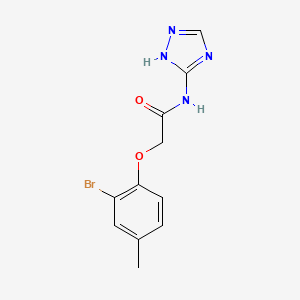
![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)
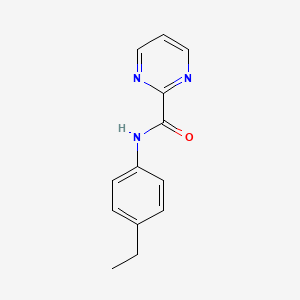
![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)
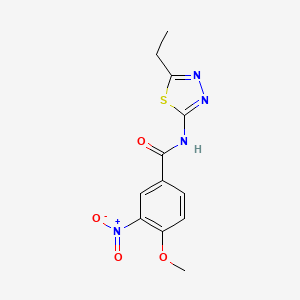
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)